PIKfyve Lipid Kinase Inhibition: A Target Engagement Profile Not Shared by Non-Carboxylic Acid Piperidine Analogs
The target compound inhibits the lipid kinase PIKfyve with an IC₅₀ of 5.75 × 10³ nM (5.75 µM) in a biochemical assay [1]. In contrast, the closely related analog [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone—which replaces the piperidine-4-carboxylic acid with a 3,5-dimethylpiperidine group—shows no detectable PIKfyve activity and instead inhibits the potassium channel KCNQ2 (IC₅₀ = 1.51 × 10³ nM) [2]. This orthogonal target engagement demonstrates that the carboxylic acid functionality is a critical determinant of kinase selectivity within this chemotype.
| Evidence Dimension | PIKfyve inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 5.75 × 10³ nM (5.75 µM) |
| Comparator Or Baseline | [2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone: no PIKfyve activity reported; primary activity is KCNQ2 IC₅₀ = 1.51 × 10³ nM |
| Quantified Difference | Target compound engages PIKfyve (5.75 µM); comparator engages KCNQ2 (1.51 µM)—functionally orthogonal targets |
| Conditions | PIKfyve biochemical assay (Cama Biosciences proprietary methodology); KCNQ2 assay (Johns Hopkins Ion Channel Center, PubChem AID 588637) |
Why This Matters
A procurement choice between these two quinoline-piperidine derivatives is not interchangeable; the target compound provides PIKfyve-specific tool activity, while the dimethylpiperidine analog serves an entirely different biology (KCNQ2), directly impacting experimental design and project relevance.
- [1] BindingDB. BDBM645410: Affinity Data – IC₅₀ = 5.75 × 10³ nM, PIKfyve Biochemical Assay. https://www.bindingdb.org (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM84192: Affinity Data – IC₅₀ = 1.51 × 10³ nM, KCNQ2 (Rat), Johns Hopkins Ion Channel Center. https://bindingdb.org (accessed 2026-04-29). View Source
